2-(3-Bromophenoxy)butanehydrazide
Description
2-(3-Bromophenoxy)butanehydrazide is a brominated aromatic hydrazide compound characterized by a four-carbon (butane) chain linking a 3-bromophenoxy group to a hydrazide functional group. This structural motif enables diverse chemical reactivity and biological interactions, making it a scaffold of interest in medicinal and materials chemistry. Its synthesis typically involves condensation reactions of hydrazine with appropriate ester or carbonyl precursors, as seen in analogous hydrazide syntheses (e.g., indole-3-butyric acid derivatives in ).
Properties
IUPAC Name |
2-(3-bromophenoxy)butanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-9(10(14)13-12)15-8-5-3-4-7(11)6-8/h3-6,9H,2,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKYAYQAHAKVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)OC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)butanehydrazide typically involves the reaction of 3-bromophenol with butanehydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3-Bromophenoxy)butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)butanehydrazide involves its interaction with specific molecular targets. The bromophenoxy group is believed to play a crucial role in its biological activity by interacting with cellular components. The exact pathways and targets are still under investigation, but it is thought to disrupt cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues: Chain Length and Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Chain Length : Butanehydrazides (4 carbons) generally exhibit enhanced biological activity compared to propanehydrazides (3 carbons) or acetohydrazides (2 carbons). For example, N′-(1-phenylethylidene)butanehydrazide showed 2–3-fold stronger analgesic activity than ASA, likely due to improved hydrophobic interactions with target receptors .
- In contrast, indole-3-yl substituents (as in IBH) contribute to π-π stacking and corrosion inhibition efficacy .
- Aromatic vs. Aliphatic Cores: Benzohydrazides (e.g., 3-[(3-Bromophenoxy)methyl]benzohydrazide) exhibit higher rigidity and aromaticity, which may reduce conformational flexibility compared to aliphatic butanehydrazides .
Key Findings :
- Analgesic Activity : Butanehydrazides with aromatic substituents (e.g., phenylethylidene) outperform shorter-chain analogues due to optimized steric and electronic interactions with cyclooxygenase (COX) enzymes .
- Anticancer Potential: Organotin(IV) complexes with butanehydrazide ligands demonstrate potent cytotoxicity. Diphenyltin(IV) derivatives exhibit stronger activity than dimethyltin(IV) analogues, attributed to phenyl groups facilitating DNA intercalation .
- Antimicrobial Activity : Substituents like 4-methoxybenzylidene (5e) or furan (5f) modulate activity, with methoxy groups enhancing solubility and membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
